Cas no 15397-51-0 (9H-Purine,6-(methylthio)-9-b-D-xylofuranosyl-)

9H-Purine,6-(methylthio)-9-b-D-xylofuranosyl- structure
15397-51-0 structure
Product Name:9H-Purine,6-(methylthio)-9-b-D-xylofuranosyl-
Numero CAS:15397-51-0
MF:C11H14N4O4S
MW:298.318260669708
CID:236446
PubChem ID:237358
Update Time:2025-04-19

9H-Purine,6-(methylthio)-9-b-D-xylofuranosyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Purine,6-(methylthio)-9-b-D-xylofuranosyl-
    • 2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol
    • 6-Methylmercaptopurinribosid
    • SCHEMBL7134319
    • 9H-Purine, dihydrate
    • NSC 40774
    • 6-Methylthioinosine
    • 15397-51-0
    • NSC-40774
    • 13153-62-3
    • SCHEMBL19488384
    • NSC40774
    • SR-01000883745-1
    • NCI-C04784
    • Purine-6-thiol, 6-methyl-9-ribofuranosyl-
    • NSC-408753
    • DTXSID30859341
    • NCGC00096121-01
    • NSC408753
    • 6-(Methylsulfanyl)-9-pentofuranosyl-9H-purine
    • NSC49555
    • SR-01000883745
    • 9H-Purine, 6-(methylthio)-9.beta.-D-ribofuranosyl-
    • FT-0631985
    • NCGC00096121-02
    • NSC-110341
    • NS00004404
    • WLN: T56 BN DN FN HNJ ISH I1 D-BT5OTJ CQ DQ E1Q
    • CHEMBL27494
    • NSC-49555
    • Inosine, 6-(methylthio)-
    • NSC95103
    • WLN: T56 BN DN FN HNJ IS1 D- BT5OTJ CQ DQ E1Q
    • NSC110341
    • Oprea1_544049
    • SQ 21977
    • NSC-95103
    • Inchi: 1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3
    • Chiave InChI: ZDRFDHHANOYUTE-UHFFFAOYSA-N
    • Sorrisi: S(C)C1C2=C(N=CN=1)N(C=N2)C1C(C(C(CO)O1)O)O

Proprietà calcolate

  • Massa esatta: 298.07400
  • Massa monoisotopica: 298.07357611g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 352
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.1
  • Superficie polare topologica: 139Ų

Proprietà sperimentali

  • PSA: 138.82000
  • LogP: -0.84030
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti